2-Fluoro-1,4-dimethylbenzene

説明

BenchChem offers high-quality 2-Fluoro-1,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

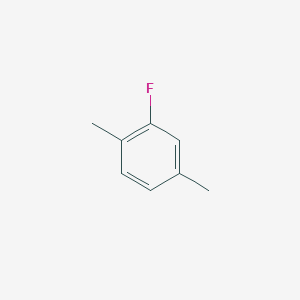

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAVYWPXOXAOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490107 | |

| Record name | 2-Fluoro-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-01-5 | |

| Record name | 2-Fluoro-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Fluoro-1,4-dimethylbenzene CAS number

An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene CAS Number: 696-01-5

This technical guide provides a comprehensive overview of 2-Fluoro-1,4-dimethylbenzene, a key fluorinated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic signatures, synthesis protocols, and applications, with a focus on its role in medicinal chemistry.

The properties of 2-Fluoro-1,4-dimethylbenzene make it a versatile intermediate in synthetic chemistry. Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for 2-Fluoro-1,4-dimethylbenzene.

| Property | Value | Source(s) |

| CAS Number | 696-01-5 | [1][2][3] |

| Molecular Formula | C₈H₉F | [1][2] |

| Molecular Weight | 124.15 g/mol | [1] |

| IUPAC Name | 2-Fluoro-1,4-dimethylbenzene | - |

| Synonyms | 2-Fluoro-p-xylene | [4] |

| Appearance | Chemical liquid | [4] |

| Boiling Point | 137-138 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-Fluoro-1,4-dimethylbenzene. The following data are characteristic of its molecular structure.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Aromatic protons will exhibit splitting due to coupling with the fluorine atom. Typical coupling constants are: ³J(F-H) ortho: 7-11 Hz, ⁴J(F-H) meta: 4-8 Hz.[1] Two distinct singlets (or narrowly split doublets) are expected for the two methyl groups. |

| ¹³C NMR | The carbon atom bonded to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant. Other aromatic carbons will show smaller C-F coupling constants. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electron-donating methyl groups.[1] |

| Mass Spec (MS) | The molecular ion peak (M+) is expected at m/z = 124. |

| Infrared (IR) | Absorptions characteristic of C-H stretching in aromatic and methyl groups, C=C stretching in the aromatic ring (around 1600 cm⁻¹), and a strong C-F stretching band. |

Synthesis Protocol: The Balz-Schiemann Reaction

A common and effective method for the synthesis of 2-Fluoro-1,4-dimethylbenzene is the Balz-Schiemann reaction. This process involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol

The synthesis starts from 2,5-dimethylaniline.[4]

Reagents and Equipment:

-

2,5-dimethylaniline

-

40% Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Methanol, Ether

-

Anhydrous calcium chloride

-

Ice bath, beakers, stirring apparatus, filtration funnel, distillation setup

Step-by-step Procedure: [4]

-

Diazotization:

-

In a suitable vessel, add 400g of 40% fluoroboric acid to 50ml of water.

-

Cool the mixture in an ice bath to approximately 0 °C.

-

While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

-

Prepare a solution of 40g sodium nitrite in 120ml of ice water. Slowly add this nitrite solution to the reaction mixture to form the diazonium tetrafluoroborate salt precipitate.

-

-

Isolation of the Diazonium Salt:

-

Allow the mixture to stand, then collect the precipitate by filtration.

-

Wash the salt sequentially with a small amount of a 1:1 methanol-ether solution and then with ether.

-

-

Thermal Decomposition:

-

Carefully drain the washed salt. The decomposition can proceed at room temperature (not exceeding 30 °C).

-

-

Purification:

-

The decomposition products are subjected to steam distillation.

-

Separate the organic (oil) layer from the distillate.

-

Dry the organic layer using anhydrous calcium chloride.

-

Perform fractional distillation, collecting the fraction at 145-147 °C to yield the final product, 2-fluoro-1,4-dimethylbenzene.[4]

-

Synthesis Workflow Diagram

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5][6] 2-Fluoro-1,4-dimethylbenzene serves as a valuable building block for synthesizing more complex drug candidates.[1]

The presence of the fluorine atom can significantly alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the half-life of a drug.

-

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the drug's potency and selectivity.[1][7]

-

pKa Modification: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

Logical Pathway of Fluorine's Impact

The following diagram illustrates the strategic advantages of incorporating fluorine, and by extension, using building blocks like 2-Fluoro-1,4-dimethylbenzene, in the drug discovery process.

Safety and Handling

Proper handling of 2-Fluoro-1,4-dimethylbenzene is essential. It should be treated as a flammable and potentially hazardous chemical. The safety data for its parent compound, p-xylene, provides a strong basis for handling protocols.[8][9][10]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood. |

| Fire Safety | Flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof equipment. Suitable extinguishing agents include dry chemical, CO₂, or foam.[10] |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11] |

| First Aid: Skin | Remove contaminated clothing. Wash skin thoroughly with soap and water.[11][12] |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11] |

| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[11] Recommended storage temperature is 2-8°C for long-term stability.[11] |

References

- 1. 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 696-01-5|2-Fluoro-1,4-dimethylbenzene|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,4-Dimethylbenzene (p-Xylene) – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 9. carlroth.com [carlroth.com]

- 10. nj.gov [nj.gov]

- 11. chemscene.com [chemscene.com]

- 12. allprocorp.com [allprocorp.com]

Technical Guide: Physical Properties of 2-Fluoro-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-dimethylbenzene, also known as 2,5-dimethylfluorobenzene, is an aromatic organic compound with the chemical formula C₈H₉F. It serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of a fluorine atom on the p-xylene scaffold significantly influences the molecule's electronic properties and reactivity, making it a key component for creating more complex and targeted molecules. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the design and optimization of chemical processes.

This guide provides a comprehensive overview of the core physical properties of 2-Fluoro-1,4-dimethylbenzene, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physical Properties

The fundamental physical characteristics of 2-Fluoro-1,4-dimethylbenzene are summarized in the table below. These properties are critical for laboratory handling, reaction setup, and purification processes.

| Property | Value |

| Molecular Formula | C₈H₉F |

| Molecular Weight | 124.16 g/mol |

| CAS Number | 696-01-5 |

| Appearance | Liquid |

| Melting Point | -48 °C (-54 °F)[1] |

| Boiling Point | 138 - 139 °C (280 - 282 °F)[1] |

| Density | 0.868 g/cm³ at 25 °C (77 °F)[1] |

| Solubility | Not miscible or difficult to mix in water.[2] |

| Partition Coefficient (log P) | 3.2 (at 20 °C, pH 7)[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of liquid organic compounds like 2-Fluoro-1,4-dimethylbenzene.

Determination of Boiling Point (Distillation Method)

The boiling point is a key indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of 2-Fluoro-1,4-dimethylbenzene into the distilling flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

Begin to gently heat the flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[4][5]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

Determination of Density (Digital Density Meter)

This method, outlined in ASTM D4052, utilizes an oscillating U-tube to provide a precise density measurement.[6][7][8]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler

-

Thermostatic control for the measuring cell

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Set the measurement temperature to the desired value (e.g., 25 °C) and allow the instrument to equilibrate.

-

Inject the 2-Fluoro-1,4-dimethylbenzene sample into the U-tube, ensuring it is free of air bubbles.[3][9] Opaque samples require special attention to confirm the absence of bubbles.[7]

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The instrument's software calculates the density of the sample based on the oscillation period and the calibration data.

-

Record the density value, typically in g/cm³ or g/mL.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a crucial characteristic. For 2-Fluoro-1,4-dimethylbenzene, this would be a low-temperature determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Introduce a small, finely powdered sample of the solidified compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating/cooling block of the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point of -48 °C.

-

Slowly increase the temperature at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point range. For pure compounds, this range is typically narrow.[10][11]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a sensitive measure of purity.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line source, λ = 589 nm)

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the prisms to maintain a stable temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft lens tissue.

-

Apply a few drops of 2-Fluoro-1,4-dimethylbenzene onto the surface of the lower prism.[12][13]

-

Close the prisms together. The liquid will spread to form a thin film.

-

Look through the eyepiece and adjust the control knob until the field of view is divided into a light and a dark region.

-

If a colored band is visible at the border, adjust the chromatic dispersion compensator to obtain a sharp, achromatic borderline.

-

Rotate the adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index reading. The measurement is typically recorded to four decimal places.[14]

Determination of Water Solubility (Flask Method - OECD 105)

This method is used to determine the saturation concentration of a substance in water at a given temperature.[15][16]

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge or filtration system

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

Volumetric glassware

Procedure:

-

Add an excess amount of 2-Fluoro-1,4-dimethylbenzene to a flask containing a known volume of purified water. The excess solid ensures that saturation is achieved.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[16]

-

After equilibration, cease agitation and allow the mixture to stand at the same temperature to let undissolved material settle.

-

Carefully separate the aqueous phase from the undissolved substance by centrifugation or filtration, ensuring the temperature remains constant.

-

Take a known volume of the clear aqueous supernatant.

-

Quantify the concentration of 2-Fluoro-1,4-dimethylbenzene in the aqueous sample using a suitable and validated analytical method. The result is reported as the water solubility at the specified temperature.

Visualization of Key Processes

Synthesis Pathway

A common method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. This pathway involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

References

- 1. store.astm.org [store.astm.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. savemyexams.com [savemyexams.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. store.astm.org [store.astm.org]

- 10. infinitalab.com [infinitalab.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. gvda-instrument.com [gvda-instrument.com]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. researchgate.net [researchgate.net]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

In-Depth Technical Guide: Physicochemical and Biological Characterization of 2-Fluoro-1,4-dimethylbenzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight determination and potential biological interactions of 2-Fluoro-1,4-dimethylbenzene, a fluorinated aromatic hydrocarbon of interest in chemical synthesis and potentially in drug discovery. This document outlines detailed experimental protocols for accurate molecular weight determination using mass spectrometry and gas chromatography-mass spectrometry. Furthermore, a putative biological signaling pathway, the Aryl Hydrocarbon Receptor (AhR) pathway, is described, which is known to be modulated by structurally related xenobiotics. A logical workflow for the characterization of novel small molecules in a drug development context is also presented. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties of 2-Fluoro-1,4-dimethylbenzene

The accurate molecular weight is a critical parameter for the identification and characterization of any chemical entity. The molecular formula for 2-Fluoro-1,4-dimethylbenzene is C₈H₉F.

Molecular Weight Data

The molecular weight of 2-Fluoro-1,4-dimethylbenzene has been determined and is presented in Table 1. The slight variations in reported values are attributable to differences in isotopic abundance considerations and measurement precision.

| Parameter | Value | Source |

| Chemical Formula | C₈H₉F | - |

| Monoisotopic Mass | 124.0688 Da | - |

| Average Molecular Weight | 124.16 g/mol | TCI Chemicals |

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of 2-Fluoro-1,4-dimethylbenzene can be achieved through several analytical techniques. Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and accurate methods for small organic molecules.

Method 1: Direct Infusion Mass Spectrometry

This method allows for the rapid determination of the molecular weight of a purified sample.

Objective: To determine the molecular mass of 2-Fluoro-1,4-dimethylbenzene by creating molecular ions and measuring their mass-to-charge ratio.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Chemical Ionization - CI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-1,4-dimethylbenzene (approximately 1 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant solution to ensure high mass accuracy.

-

Sample Introduction: Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: The sample is ionized in the gas phase. In EI, high-energy electrons bombard the molecules, causing the ejection of an electron to form a molecular ion (M⁺•).[1][2][3]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[1][2][3]

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound.[1] The presence of an M+1 peak, resulting from the natural abundance of ¹³C, can also be observed.[2][3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for volatile and thermally stable compounds like 2-Fluoro-1,4-dimethylbenzene and provides both separation and mass identification.

Objective: To separate 2-Fluoro-1,4-dimethylbenzene from any potential impurities and determine its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[4]

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to volatilize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization and Mass Analysis:

-

As the separated components elute from the GC column, they enter the MS ion source.

-

Electron ionization is typically used in GC-MS.[5]

-

The resulting ions are analyzed and detected as described in the direct infusion MS protocol.

-

-

Data Analysis: A chromatogram will show peaks corresponding to each separated compound. The mass spectrum of the peak corresponding to 2-Fluoro-1,4-dimethylbenzene will provide its molecular weight.

Potential Biological Signaling Pathway Involvement

While specific biological data for 2-Fluoro-1,4-dimethylbenzene is not extensively available, its structure as a halogenated aromatic hydrocarbon suggests potential interaction with xenobiotic metabolism pathways. A key pathway for such compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][6][7]

Aromatic hydrocarbons can act as ligands for the AhR, a transcription factor that regulates the expression of genes involved in detoxification, most notably cytochrome P450 enzymes (CYPs).[1][6][7][8] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1, CYP1A2, and CYP1B1.[8] These enzymes then metabolize the aromatic hydrocarbon.

Figure 1: Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 2-Fluoro-1,4-dimethylbenzene.

Experimental Workflow for Small Molecule Characterization

The characterization of a novel small molecule in a drug development setting follows a logical progression from initial identification to preclinical evaluation. The following workflow outlines the key stages.

Figure 2: Experimental Workflow for Novel Small Molecule Characterization.

Conclusion

This technical guide has provided essential information on the molecular weight of 2-Fluoro-1,4-dimethylbenzene and detailed protocols for its experimental determination. Furthermore, a plausible biological signaling pathway and a standard workflow for small molecule characterization have been presented. This document serves as a valuable resource for researchers and professionals involved in the study and development of novel chemical entities.

References

- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. chimia.ch [chimia.ch]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 8. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Fluoro-1,4-dimethylbenzene, a key aromatic compound in various research and development applications.

Chemical Structure and Properties

2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene, is an aromatic hydrocarbon with the chemical formula C₈H₉F.[1] Its molecular weight is 124.15 g/mol .[1] The structure consists of a benzene ring substituted with a fluorine atom at position 2, and two methyl groups at positions 1 and 4. This substitution pattern is crucial as the fluorine atom's high electronegativity influences the molecule's reactivity and regioselectivity in subsequent chemical transformations.[2]

Structure Diagram:

Caption: Chemical structure of 2-Fluoro-1,4-dimethylbenzene.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉F | [1] |

| Molecular Weight | 124.15 g/mol | [1] |

| Boiling Point | 144.7 °C | [3] |

| Melting Point | -6 °C | [3] |

| Density | 0.983 g/mL | [3] |

| Flash Point | 30.9 °C | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 2-Fluoro-1,4-dimethylbenzene.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[2] The two methyl groups, being in different chemical environments relative to the fluorine atom, are expected to show slightly different chemical shifts, likely in the range of δ 2.2–2.4 ppm.[2]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).[4] Other carbons in the aromatic ring will exhibit smaller, long-range carbon-fluorine couplings.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is expected to display a single resonance for the fluorine atom. The chemical shift of this signal is influenced by the electronic effects of the two methyl groups on the aromatic ring.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2975-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.[1] The region between 1500 cm⁻¹ and 400 cm⁻¹ represents the fingerprint region, which is unique to the molecule.[1]

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of approximately 124, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns for aromatic compounds include the loss of a methyl group (M-15) and benzylic cleavage.[2] The presence of fluorine may lead to fragments resulting from the loss of a fluorine atom or hydrogen fluoride (HF).[2]

Experimental Protocols

Synthesis of 2-Fluoro-1,4-dimethylbenzene via the Balz-Schiemann Reaction:

A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann reaction.[5][6] This two-step procedure involves the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] For the synthesis of 2-Fluoro-1,4-dimethylbenzene, the starting material is 2,5-dimethylaniline.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Fluoro-1,4-dimethylbenzene.

Detailed Methodology:

-

Diazotization:

-

In a suitable reaction vessel, add 400g of 40% fluoroboric acid to 50ml of water.

-

Cool the mixture to approximately 0 °C using an ice bath.

-

While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

-

Prepare a solution of 40g of sodium nitrite in 120ml of ice water.

-

Slowly add the sodium nitrite solution to the reaction mixture.

-

Allow the mixture to stand, which will result in the precipitation of the 2,5-dimethylbenzenediazonium tetrafluoroborate salt.

-

-

Isolation of the Diazonium Salt:

-

Filter the precipitated diazonium salt.

-

Wash the salt sequentially with a small amount of a 1:1 mixture of methanol and ether, and then with ether alone.

-

Drain the salt thoroughly to remove excess solvent.

-

-

Thermal Decomposition:

-

The decomposition of the diazonium salt can be carried out at room temperature, ensuring the temperature does not exceed 30 °C. Gentle heating may be applied if necessary.

-

-

Purification:

-

The decomposition products are subjected to steam distillation.

-

Separate the resulting oil layer.

-

Dry the organic layer using anhydrous calcium chloride.

-

Perform fractional distillation on the dried product.

-

Collect the fraction that boils between 145-147 °C to obtain pure 2-fluoro-1,4-dimethylbenzene. This procedure is reported to yield approximately 59g (80%) of the final product.[6]

-

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: Prepare a solution of 2-Fluoro-1,4-dimethylbenzene in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat liquid using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI), to obtain the mass spectrum and fragmentation pattern.

References

- 1. 1,4-Dimethylbenzene (p-Xylene) – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 2. 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | Benchchem [benchchem.com]

- 3. 2-Fluoro-p-Xylene CAS#: 696-01-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1,4-dimethylbenzene

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-1,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets (SDS) to ensure a high standard of accuracy and relevance for a laboratory and research environment.

Hazard Identification and Classification

2-Fluoro-1,4-dimethylbenzene is classified as a flammable liquid and vapor. It is harmful if it comes into contact with skin, is inhaled, or is swallowed and enters the airways, which may be fatal. This substance is also known to cause skin and serious eye irritation and may lead to respiratory irritation. Furthermore, it is harmful to aquatic life with long-lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-1,4-dimethylbenzene is presented in the table below.

| Property | Value | Method |

| Melting Point/Range | -48 °C (-54 °F) | lit. |

| Boiling Point/Boiling Range | 138 - 139 °C (280 - 282 °F) | lit. |

| Density | 0.868 g/cm³ at 25 °C (77 °F) | lit. |

| Partition Coefficient: n-octanol/water | log Pow: 3.2 at 20 °C (68 °F) | - |

Table 1: Physical and Chemical Properties of 2-Fluoro-1,4-dimethylbenzene.

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and ingestion. Symptoms of exposure may include irritation of the skin, eyes, and respiratory tract. More severe health effects are detailed in the hazard classification.

Handling and Storage

4.1 Safe Handling Practices: When handling 2-Fluoro-1,4-dimethylbenzene, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal protective equipment (PPE), including flame-retardant antistatic protective clothing, safety glasses, and appropriate gloves, must be worn. To prevent the buildup of electrostatic charge and potential ignition, all equipment should be properly grounded and bonded.[3] Use only non-sparking tools.[1][3]

4.2 Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][3]

Personal Protective Equipment

The following table outlines the recommended personal protective equipment when handling 2-Fluoro-1,4-dimethylbenzene.

| Protection Type | Specification | Standard Reference |

| Eye/Face Protection | Safety glasses with side-shields | EN 166 (EU) or NIOSH (US) approved |

| Hand Protection | Viton® gloves (full contact), Nitrile rubber (splash contact) | EN 16523-1 |

| Respiratory Protection | Filter A for organic compound vapors | DIN EN 143, DIN 14387 |

| Skin and Body Protection | Flame retardant antistatic protective clothing | - |

Table 2: Recommended Personal Protective Equipment.

Emergency Procedures

6.1 Spill Response Protocol: In the event of a spill, immediate action is required to contain the substance and prevent further exposure. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a chemical spill of 2-Fluoro-1,4-dimethylbenzene.

6.2 First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical advice if irritation persists.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Protocols

The data presented in this guide are derived from standardized tests. While specific, detailed experimental protocols for this particular substance are not publicly available in the provided search results, the methodologies adhere to internationally recognized standards such as those set by the OECD, EU, and US regulatory bodies for chemical safety testing. The methods are described in the source safety data sheets as "lit.", indicating they are based on established scientific literature.

Disposal Considerations

Dispose of 2-Fluoro-1,4-dimethylbenzene and its container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains. Contaminated materials should be treated as hazardous waste.

References

Synthesis of 2-Fluoro-1,4-dimethylbenzene from p-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 2-Fluoro-1,4-dimethylbenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis commences with the readily available starting material, p-xylene, and proceeds through a three-step sequence involving nitration, reduction, and a subsequent Balz-Schiemann reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The selected synthetic pathway for converting p-xylene to 2-Fluoro-1,4-dimethylbenzene is a robust and well-documented method. The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for 2-Fluoro-1,4-dimethylbenzene.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Nitration of p-Xylene to 2-Nitro-1,4-dimethylbenzene

This initial step involves the electrophilic aromatic substitution of p-xylene to introduce a nitro group. The methyl groups on the aromatic ring direct the substitution primarily to the ortho position.

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place p-xylene.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the stirred p-xylene. The addition rate should be controlled to keep the internal temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it successively with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-1,4-dimethylbenzene.

-

The crude product can be purified by vacuum distillation.

Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene to 2,5-Dimethylaniline

The nitro group of 2-nitro-1,4-dimethylbenzene is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Procedure:

-

In a Parr hydrogenation apparatus or a similar high-pressure reactor, place 2-nitro-1,4-dimethylbenzene and a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to a temperature of 40-60 °C and stir vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain 2,5-dimethylaniline. The product can be purified by distillation if necessary.

Step 3: Synthesis of 2-Fluoro-1,4-dimethylbenzene via the Balz-Schiemann Reaction

This final step involves the conversion of the primary aromatic amine, 2,5-dimethylaniline, to the corresponding aryl fluoride. This is achieved through the formation of a diazonium tetrafluoroborate salt, followed by its thermal decomposition.

Experimental Procedure:

Part A: Diazotization

-

Dissolve 2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid (HBF4).

-

The 2,5-dimethylbenzenediazonium tetrafluoroborate will precipitate as a solid.

-

Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol and diethyl ether.

-

Dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

Part B: Thermal Decomposition

-

Gently heat the dry 2,5-dimethylbenzenediazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

-

The salt will decompose to yield 2-Fluoro-1,4-dimethylbenzene, nitrogen gas, and boron trifluoride.

-

The product, 2-Fluoro-1,4-dimethylbenzene, is collected as the distillate.

-

The collected distillate can be washed with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis.

| Step 1: Nitration of p-Xylene | |

| Parameter | Value |

| Starting Material | p-Xylene |

| Key Reagents | Conc. H2SO4, Conc. HNO3 |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

| Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene | |

| Parameter | Value |

| Starting Material | 2-Nitro-1,4-dimethylbenzene |

| Catalyst | 5% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | 50-100 psi |

| Reaction Temperature | 40-60 °C |

| Typical Yield | >95% |

| Step 3: Balz-Schiemann Reaction | |

| Parameter | Value |

| Starting Material | 2,5-Dimethylaniline |

| Key Reagents | NaNO2, HCl, HBF4 |

| Diazotization Temperature | 0-5 °C |

| Decomposition | Thermal |

| Typical Overall Yield | 60-80% |

Characterization of 2-Fluoro-1,4-dimethylbenzene

The final product should be characterized to confirm its identity and purity.

| Spectroscopic Data | Observed Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-6.80 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (d, J=242 Hz), 136.0, 131.0 (d, J=5 Hz), 129.5 (d, J=18 Hz), 125.0 (d, J=8 Hz), 113.0 (d, J=22 Hz), 20.0, 14.5 |

| Mass Spectrum (EI) | m/z (%): 124 (M+, 100), 109, 91 |

| Infrared (neat) | ν (cm⁻¹): 3040, 2920, 1590, 1490, 1240 (C-F), 810 |

Logical Relationships in the Balz-Schiemann Reaction

The core of the final fluorination step involves a sequence of chemical transformations.

Caption: Key intermediates in the Balz-Schiemann reaction.

This technical guide provides a solid foundation for the synthesis of 2-Fluoro-1,4-dimethylbenzene. Researchers are encouraged to consult original literature for further details and to optimize conditions based on their specific laboratory settings and safety protocols.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1,4-dimethylbenzene, commonly known as p-xylene. It details the underlying mechanisms, experimental protocols, product distributions, and characterization data for key EAS reactions, serving as a valuable resource for professionals in chemical research and drug development.

Introduction to Electrophilic Aromatic Substitution of 1,4-Dimethylbenzene

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. In the case of 1,4-dimethylbenzene, the two methyl groups are activating and ortho, para-directing. This is due to their electron-donating nature through inductive effects and hyperconjugation, which enriches the electron density at the positions ortho to the methyl groups, making them more susceptible to electrophilic attack. Consequently, electrophilic substitution on p-xylene predominantly yields 2-substituted-1,4-dimethylbenzene derivatives.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of 1,4-dimethylbenzene proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This is a fast step that restores the aromaticity of the ring, resulting in the substituted product.

Key Electrophilic Aromatic Substitution Reactions of 1,4-Dimethylbenzene

This section details the experimental protocols and product outcomes for common EAS reactions performed on 1,4-dimethylbenzene.

Nitration

Nitration of p-xylene introduces a nitro group (-NO₂) onto the aromatic ring. Mononitration is the primary reaction under controlled conditions, yielding 2-nitro-1,4-dimethylbenzene.

Experimental Protocol: Mononitration of p-Xylene [1]

-

A mixture of nitric acid (7 mL), sulfuric acid (25 mL), and water (15 mL) is prepared and stirred in a flask.

-

p-Xylene (10 g) is added dropwise to the stirred acid mixture, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, the mixture is transferred to a separating funnel, and the lower acid layer is removed.

-

The product-containing upper layer is then worked up to isolate the mononitro-p-xylene.

| Product | Yield | Reference |

| 2-Nitro-1,4-dimethylbenzene | High (not specified) | [1] |

| Property | 2-Nitro-1,4-dimethylbenzene | Reference |

| CAS Number | 89-58-7 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.47 (d, J = 8.2 Hz, 1H), 7.15 (d, J = 8.2 Hz, 1H), 7.09 (s, 1H), 2.53 (s, 3H), 2.34 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.9, 137.9, 136.2, 131.0, 129.8, 125.1, 20.8, 16.2 | |

| IR Spectrum (KBr, cm⁻¹) | 1525 (NO₂ asym), 1350 (NO₂ sym), 825 (C-H out of plane) | [4] |

Halogenation (Chlorination)

Halogenation involves the substitution of a hydrogen atom with a halogen. The chlorination of p-xylene in the presence of a Lewis acid catalyst yields 2-chloro-1,4-dimethylbenzene.

Experimental Protocol: Chlorination of p-Xylene

-

In a reaction flask, dissolve p-xylene in a suitable solvent such as carbon tetrachloride.

-

Add a Lewis acid catalyst, for example, iron(III) chloride (FeCl₃).

-

Bubble chlorine gas (Cl₂) through the solution at room temperature.

-

Monitor the reaction progress using a suitable technique like gas chromatography (GC).

-

Upon completion, quench the reaction with water and wash the organic layer with a sodium bicarbonate solution and then water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the product.

| Product | Yield | Reference |

| 2-Chloro-1,4-dimethylbenzene | 68% (electrochemical method) | [5] |

| Property | 2-Chloro-1,4-dimethylbenzene | Reference |

| CAS Number | 95-72-7 | [6] |

| Molecular Formula | C₈H₉Cl | [6] |

| Molecular Weight | 140.61 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 186 °C | [8] |

| Density | 1.049 g/mL at 25 °C | [8] |

| ¹H NMR (CDCl₃) | δ 7.15 (s, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 2.30 (s, 3H), 2.25 (s, 3H) | [9] |

| Mass Spectrum (m/z) | 140 (M⁺), 105 (M⁺ - Cl) | [6] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction of p-xylene with concentrated sulfuric acid gives 2,5-dimethylbenzenesulfonic acid.

Experimental Protocol: Sulfonation of p-Xylene [1]

-

Place 12 mL of p-xylene in a dry 200-mL round-bottomed flask.

-

With swirling, add 14 mL of concentrated sulfuric acid.

-

Continue agitation and heat the mixture gently over a low flame for 20-30 minutes, ensuring the temperature does not reach the boiling point of p-xylene (137 °C).

-

After the reaction is complete (indicated by a clear mixture upon cooling), cool to room temperature and add 10 mL of water with agitation.

-

Pour the warm product into a beaker to cool and crystallize.

| Product | Yield | Reference |

| 2,5-Dimethylbenzenesulfonic acid | High (not specified) | [10] |

| Property | 2,5-Dimethylbenzenesulfonic acid | Reference |

| CAS Number | 609-54-1 | [11] |

| Molecular Formula | C₈H₁₀O₃S | [11] |

| Molecular Weight | 186.23 g/mol | [11] |

| Appearance | White to light yellow powder/crystal | [10] |

| Melting Point | 86 °C (hydrate) | [10] |

| ¹³C NMR | Spectral data available | [11] |

| IR Spectrum | Spectral data available | [12] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring. The acylation of p-xylene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2,5-dimethylacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene [13]

-

To a stirred solution of aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add acetyl chloride dropwise at 0 °C.

-

After the formation of the acylium ion, add a solution of p-xylene in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

| Product | Yield | Reference |

| 2,5-Dimethylacetophenone | High (a reported yield of 135.9% suggests impurities in the isolated product) | [13] |

| Property | 2,5-Dimethylacetophenone | Reference |

| CAS Number | 2142-73-6 | [14] |

| Molecular Formula | C₁₀H₁₂O | [14] |

| Molecular Weight | 148.20 g/mol | [14] |

| Appearance | Colorless liquid | [14] |

| Boiling Point | 195 °C | [14] |

| Density | 0.988 g/mL at 25 °C | [14] |

| ¹H NMR (CDCl₃) | δ 7.47 (s, 1H), 7.15 (d, J = 7.7 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 2.53 (s, 3H), 2.46 (s, 3H), 2.34 (s, 3H) | [9] |

| ¹³C NMR | Spectral data available | [15] |

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the products of an electrophilic aromatic substitution reaction.

References

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 [scioninstruments.com]

- 4. chembk.com [chembk.com]

- 5. krc.cecri.res.in [krc.cecri.res.in]

- 6. homework.study.com [homework.study.com]

- 7. A11432.06 [thermofisher.com]

- 8. 2-bromo-1,4-dimethylbenzene [stenutz.eu]

- 9. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]

- 10. 2,5-Dimethylbenzenesulfonic acid dihydrate | 609-54-1 [chemicalbook.com]

- 11. 2,5-Dimethylbenzenesulfonic acid | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]

- 14. 2′,5′-二甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,4-dimethylbenzene. The document details the expected spectral data, a thorough experimental protocol for acquiring such spectra, and a visual representation of the molecular structure and its proton relationships.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally verified high-resolution ¹H NMR spectrum with complete peak assignments for 2-Fluoro-1,4-dimethylbenzene, the following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the analysis of its structural isomers and general principles of NMR spectroscopy for substituted aromatic compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.0 | Doublet of doublets of doublets (ddd) | ³J(H3-H5) ≈ 8-10 Hz (ortho), ⁴J(H3-F) ≈ 6-8 Hz (meta), ⁴J(H3-H6) ≈ 2-3 Hz (meta) |

| H-5 | 6.9 - 7.1 | Doublet of doublets of doublets (ddd) | ³J(H5-H6) ≈ 8-10 Hz (ortho), ³J(H5-F) ≈ 8-10 Hz (ortho), ³J(H5-H3) ≈ 8-10 Hz (ortho) |

| H-6 | 6.7 - 6.9 | Doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 8-10 Hz (ortho), ⁵J(H6-F) ≈ 2-4 Hz (para), ⁴J(H6-H3) ≈ 2-3 Hz (meta) |

| CH₃ (at C1) | 2.2 - 2.3 | Singlet | N/A |

| CH₃ (at C4) | 2.2 - 2.3 | Singlet | N/A |

Note: The aromatic region is expected to be complex due to second-order effects and overlapping signals. The two methyl groups are chemically non-equivalent and may exhibit slightly different chemical shifts, though they are predicted to be very close and could potentially overlap.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of 2-Fluoro-1,4-dimethylbenzene.

1. Sample Preparation:

-

Analyte: 2-Fluoro-1,4-dimethylbenzene (CAS No: 696-01-5)

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the desired chemical shift dispersion and potential solvent-analyte interactions.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2-Fluoro-1,4-dimethylbenzene in 0.6-0.7 mL of the chosen deuterated solvent.

-

Procedure:

-

Weigh approximately 5-10 mg of 2-Fluoro-1,4-dimethylbenzene into a clean, dry vial.

-

Add 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Nucleus: ¹H

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 16 ppm (centered around 5-6 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing Parameters:

-

Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and the key proton-proton and proton-fluorine coupling relationships that determine the appearance of the ¹H NMR spectrum.

Caption: Molecular structure of 2-Fluoro-1,4-dimethylbenzene.

Caption: ¹H-¹H and ¹H-¹⁹F coupling pathways in the aromatic ring.

13C NMR Spectrum of 2-Fluoro-1,4-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,4-dimethylbenzene. This document details the predicted chemical shifts, outlines a standard experimental protocol for spectrum acquisition, and presents a logical relationship diagram for carbon atom assignments.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the limited availability of direct experimental data for 2-Fluoro-1,4-dimethylbenzene in publicly accessible databases, the following chemical shifts have been estimated based on the principle of substituent additivity. The chemical shifts of 1,4-dimethylbenzene were used as the base, and the substituent effects of a fluorine atom were applied. The fluorine atom is expected to cause a significant downfield shift (deshielding) at the directly attached carbon (C-2) and an upfield shift (shielding) at the ortho (C-1, C-3) and para (C-5) positions, with a smaller effect at the meta positions (C-4, C-6).

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

| C1 | ~133 | Attached to a methyl group and ortho to fluorine. |

| C2 | ~162 (d, ¹JCF ≈ 245 Hz) | Directly attached to the fluorine atom, showing a large C-F coupling. |

| C3 | ~115 (d, ²JCF ≈ 21 Hz) | Ortho to fluorine. |

| C4 | ~138 | Attached to a methyl group and meta to fluorine. |

| C5 | ~125 (d, ³JCF ≈ 8 Hz) | Para to fluorine. |

| C6 | ~130 | Meta to fluorine. |

| 1-CH₃ | ~21 | Methyl group at position 1. |

| 4-CH₃ | ~20 | Methyl group at position 4. |

(d = doublet, J = coupling constant)

Experimental Protocols

The following section outlines a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like 2-Fluoro-1,4-dimethylbenzene.

1. Sample Preparation:

-

Sample Quantity: Dissolve approximately 10-50 mg of 2-Fluoro-1,4-dimethylbenzene in a suitable deuterated solvent.

-

Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this type of compound.[1] Other deuterated solvents can also be used.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1]

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon environment (though C-F coupling will remain).

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is commonly used to allow for faster repetition rates.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is suitable for most organic compounds.

-

-

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Mandatory Visualization

The following diagram illustrates the logical relationship between the carbon atoms in the 2-Fluoro-1,4-dimethylbenzene molecule and their corresponding predicted 13C NMR chemical shifts.

References

Spectroscopic Characterization of 2-Fluoro-1,4-dimethylbenzene: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties of 2-Fluoro-1,4-dimethylbenzene, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for the comprehensive characterization of this compound.

Introduction

2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉F. Its structure, featuring a benzene ring substituted with a fluorine atom and two methyl groups, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior. This guide presents a comprehensive overview of the key spectroscopic data for 2-Fluoro-1,4-dimethylbenzene and detailed methodologies for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Fluoro-1,4-dimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 2-Fluoro-1,4-dimethylbenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-1,4-dimethylbenzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 7.2 | Multiplet | - | 3 Aromatic Protons (Ar-H) |

| ~2.2 - 2.4 | Singlet | - | 6 Protons from 2 Methyl Groups (CH₃) |

Note: Predicted values based on analogous compounds. Actual spectra may show more complex splitting patterns due to H-H and H-F couplings.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-1,4-dimethylbenzene

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | C-F (ipso) |

| Data not available in search results | C-CH₃ (ipso) |

| Data not available in search results | Aromatic CH |

| Data not available in search results | CH₃ |

Note: Due to the substitution pattern, not all aromatic carbons are equivalent. The carbon directly bonded to fluorine is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF).[1]

Table 3: ¹⁹F NMR Spectroscopic Data for 2-Fluoro-1,4-dimethylbenzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -121.9 | Doublet of doublets of quartets (ddq) | J = 8.5 Hz, J = 10.5 Hz, J = 2.2 Hz |

The fluorine atom couples with the ortho, meta, and para protons on the benzene ring, leading to the observed splitting pattern.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for 2-Fluoro-1,4-dimethylbenzene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2975-2845 | Methyl C-H Stretch |

| ~1600, ~1500 | Aromatic C=C Ring Stretch |

| Data not available | C-F Stretch |

Note: The C-F stretching band is a strong and characteristic absorption for fluoroaromatic compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information from fragmentation patterns.

Table 5: Mass Spectrometry Data for 2-Fluoro-1,4-dimethylbenzene

| m/z | Ion | Significance |

| 124 | [C₈H₉F]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | Fragment ion | - |

| 96 | Fragment ion | - |

| 83 | Fragment ion | - |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation pattern is characteristic of aromatic compounds and can be influenced by the fluorine substituent.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like 2-Fluoro-1,4-dimethylbenzene, the most significant transitions are π → π* transitions of the benzene ring.

Table 6: UV-Vis Spectroscopic Data for 2-Fluoro-1,4-dimethylbenzene

| λmax (nm) | Transition |

| Data not available | π → π* (Primary band) |

| Data not available | π → π* (Secondary band) |

Substituents on the benzene ring, such as the fluorine and methyl groups, can cause shifts in the wavelength of maximum absorbance (λmax).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of 2-Fluoro-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-1,4-dimethylbenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Number of Scans: 64-128 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scales using the internal or external standard. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Fluoro-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: As 2-Fluoro-1,4-dimethylbenzene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Parameters:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Place the sample between the salt plates and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Fluoro-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-1,4-dimethylbenzene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to 2-Fluoro-1,4-dimethylbenzene in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 2-Fluoro-1,4-dimethylbenzene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-1,4-dimethylbenzene in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic characterization of 2-Fluoro-1,4-dimethylbenzene.

References

A Technical Guide to the Electronic Properties of 2-Fluoro-1,4-dimethylbenzene: A Computational and Theoretical Analysis

Abstract: This technical guide provides an in-depth examination of the core electronic properties of 2-Fluoro-1,4-dimethylbenzene (also known as 2,5-dimethylfluorobenzene), a key aromatic building block in synthetic and medicinal chemistry. In the absence of extensive experimental data for this specific isomer, this document leverages high-level computational chemistry, primarily Density Functional Theory (DFT), to elucidate its electronic structure, reactivity, and potential applications. We explore the interplay of inductive and resonance effects from the fluoro and methyl substituents, which governs the molecule's dipole moment, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This guide presents a validated computational protocol, interprets the resulting electronic parameters, and discusses their direct implications for chemical reactivity, particularly in electrophilic aromatic substitution, and for rational drug design. The insights provided serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

2-Fluoro-1,4-dimethylbenzene is an aromatic compound belonging to the family of fluorinated xylenes. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinities for biological targets.[2]